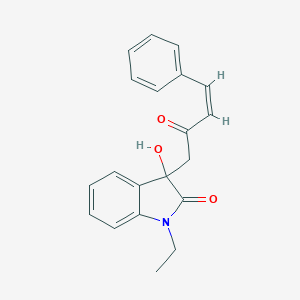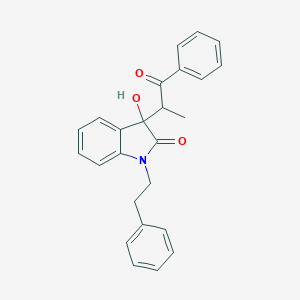![molecular formula C19H19N3O3S B214765 Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B214765.png)
Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate, also known as MMTP, is a chemical compound that has been widely studied for its potential pharmacological properties. MMTP belongs to the thieno[2,3-d]pyrimidine family of compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
Mecanismo De Acción
The exact mechanism of action of Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines and chemokines. Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. In addition, Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is its potential pharmacological properties, particularly its anti-inflammatory and antitumor effects. Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has also been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate. One potential direction is the development of new Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate derivatives with improved pharmacological properties, such as increased solubility and potency. Another direction is the investigation of the potential use of Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate as a therapeutic agent for various inflammatory diseases and cancer. Additionally, the antimicrobial activity of Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate could be further explored for the development of new antimicrobial agents.
Métodos De Síntesis
Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate can be synthesized through a multi-step process involving the reaction of 5-methyl-2-thiouracil with 4-(4-morpholinyl)benzaldehyde, followed by the reaction with methyl chloroformate. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has been studied extensively for its potential pharmacological properties, particularly its anti-inflammatory and antitumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Propiedades
Nombre del producto |
Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate |
|---|---|
Fórmula molecular |
C19H19N3O3S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
methyl 5-methyl-4-morpholin-4-yl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H19N3O3S/c1-12-14-17(22-8-10-25-11-9-22)20-16(13-6-4-3-5-7-13)21-18(14)26-15(12)19(23)24-2/h3-7H,8-11H2,1-2H3 |
Clave InChI |
XQTMCOMHKSIEPE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=NC(=NC(=C12)N3CCOCC3)C4=CC=CC=C4)C(=O)OC |
SMILES canónico |
CC1=C(SC2=NC(=NC(=C12)N3CCOCC3)C4=CC=CC=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
![1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214689.png)
![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)

![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)
![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
![1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214725.png)